

# A Technical Guide to the Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate

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## Compound of Interest

Compound Name: Aspirin Aluminum

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This document provides a comprehensive overview of the synthesis, properties, and experimental protocols for mono-hydroxy aluminum di-acetylsalicylate. This compound, also known as aluminum aspirin, serves as an analgesic and anti-inflammatory agent with potentially reduced gastrointestinal side effects compared to its parent compound, acetylsalicylic acid.

## Introduction

Mono-hydroxy aluminum di-acetylsalicylate, or aluminum aspirin, is a chemical complex where two molecules of acetylsalicylic acid (aspirin) are bound to a central aluminum atom that also carries a hydroxyl group.[1] Its chemical formula is generally represented as  $(C_9H_7O_4)_2Al(OH)$  or  $C_{18}H_{15}AlO_9$ . [1][2] The compound is identified by the CAS number 23413-80-1.[1]

The primary advantage of this formulation is its enhanced chemical stability and reduced gastrointestinal irritation.[3] In the acidic environment of the stomach, it is designed to decompose into salicylic acid, the active analgesic, and aluminum hydroxide. The aluminum hydroxide acts as a built-in antacid, potentially mitigating the gastric mucosal damage often associated with aspirin use.

## Synthesis Methodologies

The most effective and widely cited method for producing substantially pure mono-hydroxy aluminum di-acetylsalicylate involves the reaction of an aluminum alcoholate with acetylsalicylic acid in a neutral organic solvent, followed by controlled precipitation.

Primary Reaction:  $2 \text{C}_9\text{H}_8\text{O}_4$  (Aspirin) +  $\text{Al}(\text{OR})_3$  (Aluminum Alkoxide) +  $\text{H}_2\text{O} \rightarrow (\text{C}_9\text{H}_7\text{O}_4)_2\text{Al}(\text{OH})$  (Product) +  $3 \text{ROH}$  (Alcohol)

An older, less efficient method involved the reaction of aluminum chloride with sodium aspirin in the presence of sodium carbonate, but this reaction was difficult to control due to excessive frothing. Another approach involves boiling acetylsalicylic acid with a dilute suspension of freshly precipitated aluminum hydroxide in a water-miscible organic solvent.

## Experimental Protocols

The following protocols are detailed based on established synthesis methods.

### Protocol 1: Synthesis from Commercial Aluminum Isopropylate

This is the most direct method for producing the target compound.

- Reactants: Acetylsalicylic acid (Aspirin) and Aluminum Isopropylate.
- Solvents: Isopropyl alcohol or Toluene.
- Procedure:
  - In separate vessels, prepare two solutions:
    - Solution A: Dissolve approximately two molar equivalents of acetylsalicylic acid in isopropyl alcohol.
    - Solution B: Dissolve approximately one molar equivalent of aluminum isopropylate in a suitable solvent like toluene or isopropyl alcohol.
  - Thoroughly mix Solution A and Solution B with vigorous stirring.
  - Gradually add a small amount of water to the mixture while continuing to stir. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid.

- Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.
- Collect the precipitate by filtration.
- Wash the filtered solid with a small amount of cold alcohol (e.g., isopropyl alcohol) and then ether to remove unreacted precursors and solvent residues.
- Dry the final product. The resulting compound is a tasteless, stable white powder.

#### Protocol 2: Preparation of Aluminum Isopropylate (Precursor Synthesis)

If commercial aluminum isopropylate is unavailable, it can be synthesized from aluminum foil.

- Reactants: Aluminum foil, Isopropyl alcohol, Mercuric chloride (catalyst), Carbon tetrachloride (catalyst).
- Procedure:
  - Cut aluminum foil into small pieces and place them in a round-bottom flask.
  - Add isopropyl alcohol and a catalytic amount of mercuric chloride.
  - Set up a reflux condenser and heat the mixture to boiling in an oil bath.
  - Add a few drops of carbon tetrachloride through the condenser to initiate the reaction.
  - Continue refluxing until the aluminum foil has completely reacted and the solution appears blackish-gray (typically 1-2 hours).
  - Purify the product by removing excess isopropyl alcohol and then distilling the aluminum isopropylate. The product is a colorless, viscous liquid or white semi-solid.

## Quantitative Data and Properties

Table 1: Reactant Quantities for Synthesis

Reactant	Molar Ratio	Example Mass (g)	Solvent
Acetylsalicylic Acid	~2	36.0	Isopropyl Alcohol
Aluminum Isopropylate	~1	20.4	Isopropyl Alcohol/Toluene
Water	Variable	Added for precipitation	N/A

Table 2: Physical and Chemical Properties

Property	Description
Appearance	White to off-white crystalline powder or granules.
Formula	$(C_9H_7O_4)_2Al(OH)$ / $C_{18}H_{15}AlO_9$
Molecular Wt.	~402.29 g/mol .
CAS Number	23413-80-1.
Solubility	Insoluble in water, alcohol, ether, and toluene.
Reactivity	Decomposes in acidic or alkaline media.
Taste & Odor	Tasteless and may have a slight acetic odor.
Stability	More stable than acetylsalicylic acid.

## Characterization and Purity Assessment

To ensure the quality of the synthesized compound, the following tests are recommended:

- **Test for Free Salicylic Acid:** The presence of unreacted salicylic acid, which contains a phenol group, can be detected using a 1% iron(III) chloride solution. A pure sample of the final product should not produce the characteristic purple color that indicates the presence of a phenol.
- **Qualitative Test for Aluminum:** The presence of aluminum can be confirmed by standard qualitative tests. For instance, after igniting the compound with sodium carbonate, the

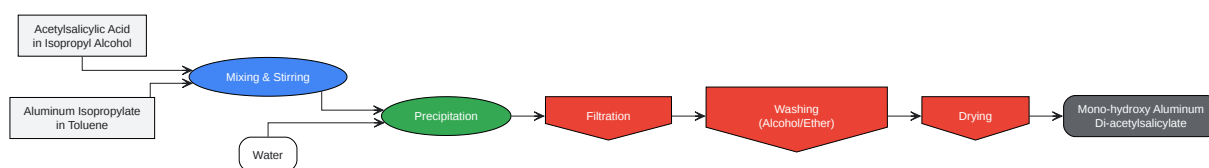
residue is dissolved in hydrochloric acid, and the resulting solution will respond to qualitative tests for aluminum salts.

- Assay: Quantitative analysis can be performed to determine the percentage of both aspirin and aluminum in the final compound, ensuring it meets specifications (e.g., not less than 83.0% aspirin and not less than 6.0% aluminum, calculated on an anhydrous basis).

## Diagrams and Workflows

### Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of mono-hydroxy aluminum di-acetylsalicylate from its precursors.

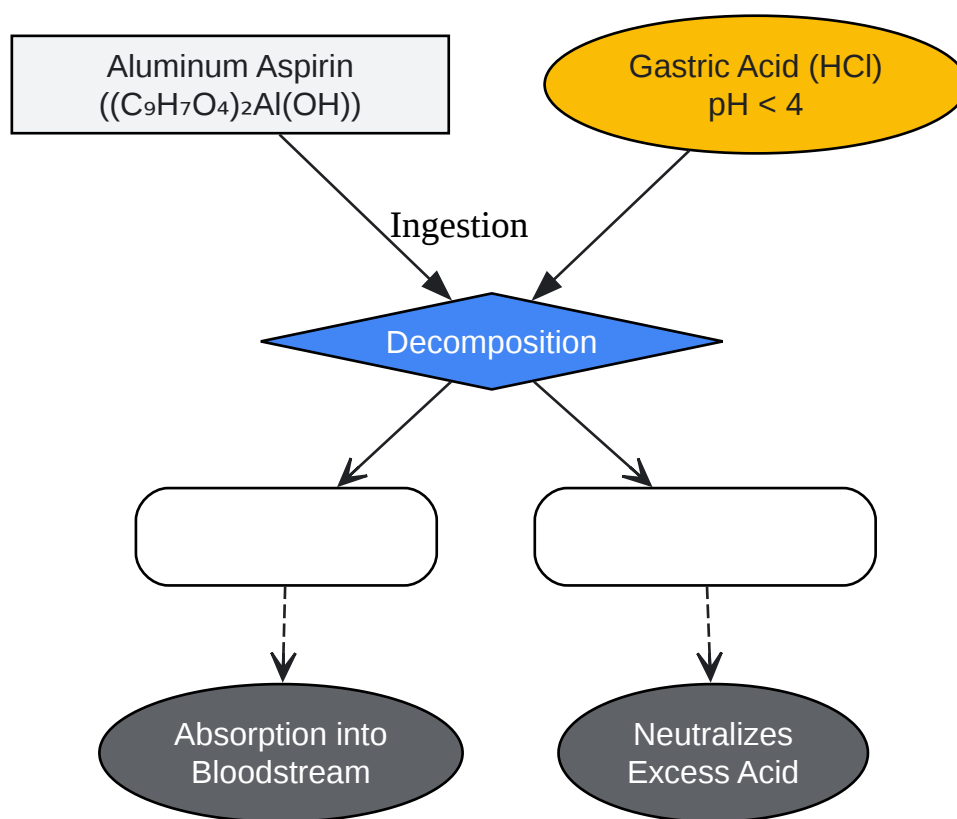


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Caption: Experimental workflow for the synthesis of aluminum aspirin.

### Proposed Mechanism of Action in Gastric Environment

This diagram illustrates the breakdown of the compound in the stomach, highlighting its dual-action nature.



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Caption: Decomposition pathway of aluminum aspirin in the stomach.

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